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Binding Affinity Comparison of 2-Phenylethanol

Target . Docking Score Key Interacting
. Target Enzyme | Protein )
Organism (kcal/mol) Residues
Viral SARS-CoV-2 Main Protease (Mpro) -9.1to-144 His41, Cys145 [1]
HIV-1 Reverse Transcriptase -9.1to0 -14.4 [1] Information not

specified in source

HIV-1 Protease -9.1t0-14.4[1] Information not
specified in source

Hepatitis B Virus Capsid Protein -9.1to0 -14.4 [1] Information not
specified in source

Fungal Candida albicans N- -9.1t0-14.4 [1] Information not
myristoyltransferase (NMT) specified in source
Aspergillus niger Endoglucanase A -9.1t0-14.4 [1] Argl187, Ser1ll [1]
(EglA)
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Target . Docking Score Key Interacting
. Target Enzyme / Protein .
Organism (kcallmol) Residues
Penicillium chrysogenum Sec3p— -9.1to0 -14.4 [1] Information not
Rholp Complex specified in source

> Note: The docking scores represent a range observed across all seven listed viral and fungal targets. Lower

(more negative) docking scores indicate stronger predicted binding affinity [1].

Detailed Experimental Protocols

The supporting data primarily comes from an in silico (computational) study. Here are the key

methodological details:

Protein and Ligand Preparation

e Target Proteins: 3D structures of viral and fungal enzymes were retrieved from the RCSB Protein
Data Bank (PDB). Examples include SARS-CoV-2 MP'© (PDB: 6LU7) and Candida albicans NMT
(PDB: INMT) [1].

e Preparation Steps: Using UCSF Chimera software, proteins were prepared by adding hydrogen
atoms, removing water molecules and co-crystallized ligands, and assigning partial atomic charges
with the AMBERO99 force field [1].

¢ Ligand Preparation: The 3D structure of 2-phenylethanol (CID: 6054) was generated and energy-

minimized. Structures for reference drugs (e.g., Darunavir, Fluconazole) were obtained from
PubChem [1].

Molecular Docking Simulations

e Active Site Prediction: The binding pockets on each protein were identified using the Computed
Atlas of Surface Topography of proteins (CASTp) server [1].

e Docking Execution: Docking simulations were performed using the SwissDock web server, which
utilizes the EADock DSS algorithm. The protocol was set to "Accurate” mode to extensively sample

potential binding poses. The grid box for docking was centered on the predicted active site of each
enzyme [1].
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Molecular Dynamics (MD) Simulations & ADMET Profiling

e MD Simulations: The stability of the 2-phenylethanol enzyme complexes was evaluated using 100
ns MD simulations. Key stability metrics monitored included Root Mean Square Deviation (RMSD;
should be < 2.3 A), radius of gyration, and persistent hydrogen bonding (with >80% occupancy) [1].

e ADMET Profiling: Computational Absorption, Distribution, Metabolism, Excretion, and Toxicity
(ADMET) profiling was conducted to predict the compound's bioavailability and safety, indicating high
intestinal absorption, low toxicity, and non-mutagenicity [1].

Experimental Workflow Diagram

The diagram below summarizes the workflow of the computational study that generated the binding affinity

data.
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Click to download full resolution via product page

Interpretation of Findings

¢ Broad-Spectrum Potential: The high binding affinity of 2-phenylethanol across diverse and
essential viral and fungal targets suggests a significant potential for development as a dual-action
antimicrobial agent [1].

¢ Mechanistic Insights: Key interactions with catalytic residues (e.g., His41 and Cys145 in SARS-

CoV-2 MP™) provide a mechanistic rationale for its inhibitory action [1].
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e Stability and Safety: The MD simulations confirm the stability of the complexes, while the ADMET
profile suggests a favorable safety and bioavailability for a lead compound [1].

e Research Note: It is crucial to note that these findings are entirely computational. The authors
emphasize the need for further in vitro and in vivo evaluation to experimentally confirm the
inhibitory activity and therapeutic potential of 2-phenylethanol [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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